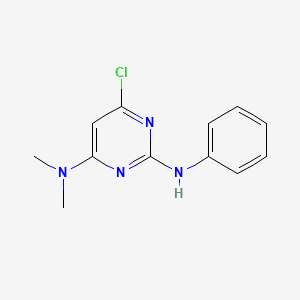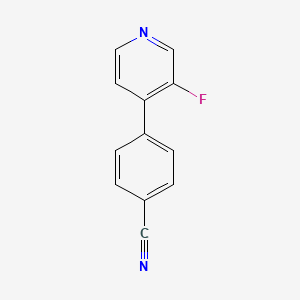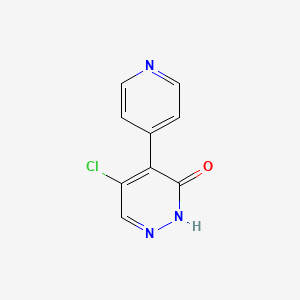
5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine
Descripción general
Descripción
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a dimethylamino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by halogenation using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) for fluorination and bromine (Br2) for bromination . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction, to introduce the desired substituents onto the pyridine ring .
Industrial Production Methods
Industrial production of 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine may involve large-scale halogenation processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced fluorinating and brominating agents, along with optimized reaction conditions, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dioxane are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various pyridine derivatives with new functional groups introduced through cross-coupling reactions .
Aplicaciones Científicas De Investigación
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogen and amino substituents. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Amino-5-bromo-4,6-dimethylpyridine: Similar in structure but lacks the fluorine atom.
Uniqueness
5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C7H8BrFN2 |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8BrFN2/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,1-2H3 |
Clave InChI |
JNHAZCBYLGTZLC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=C(C=C1)Br)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-ethyl-13-(3-methoxyphenoxymethyl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8319690.png)
![Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]-](/img/structure/B8319691.png)









